molecular formula C17H12Cl2N4O2 B11314659 N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide

N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide

Cat. No.: B11314659
M. Wt: 375.2 g/mol
InChI Key: RDRKDYXOBGAEON-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of two 4-chlorophenyl groups and a triazinone core. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide typically involves the following steps:

    Formation of the Triazinone Core: The triazinone core can be synthesized by the cyclization of appropriate precursors such as hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of 4-Chlorophenyl Groups: The 4-chlorophenyl groups can be introduced through nucleophilic substitution reactions using 4-chlorophenyl halides and suitable nucleophiles.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the triazinone core, potentially converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives of the triazinone core.

    Reduction Products: Hydroxylated derivatives of the triazinone core.

    Substitution Products: Compounds with different substituents on the 4-chlorophenyl groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propionamide
  • N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butyramide

Comparison:

  • Structural Differences: The main difference lies in the length of the acyl chain (acetamide vs. propionamide vs. butyramide).
  • Biological Activity: These structural variations can lead to differences in biological activity and potency.
  • Uniqueness: N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide is unique due to its specific acetamide group, which may confer distinct properties compared to its analogs.

Properties

Molecular Formula

C17H12Cl2N4O2

Molecular Weight

375.2 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2-yl]acetamide

InChI

InChI=1S/C17H12Cl2N4O2/c18-12-3-1-11(2-4-12)15-9-20-23(17(25)22-15)10-16(24)21-14-7-5-13(19)6-8-14/h1-9H,10H2,(H,21,24)

InChI Key

RDRKDYXOBGAEON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=O)N(N=C2)CC(=O)NC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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